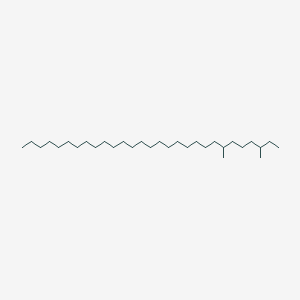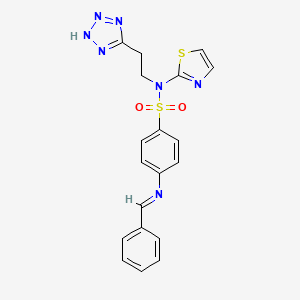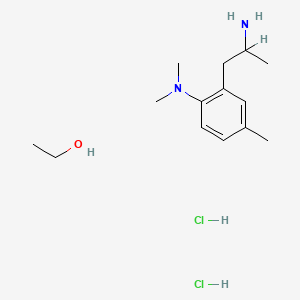
alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is a synthetic compound belonging to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of methyl groups to the phenethylamine backbone.
Amination: Incorporation of the dimethylamino group.
Formation of the dihydrochloride salt: This step ensures the compound’s stability and solubility.
Esterification: Conversion to the ethanoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including its stimulant effects on the central nervous system.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate involves its interaction with molecular targets in the central nervous system. It primarily acts by increasing the release of monoamines, such as dopamine and serotonin, thereby enhancing neurotransmission. This leads to its stimulant effects, which are of interest in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyamphetamine: A related compound with similar stimulant effects.
3,4-Dimethoxyamphetamine: Another phenethylamine derivative with psychoactive properties.
Uniqueness
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is unique due to its specific substitution pattern and the presence of the ethanoate ester, which may influence its pharmacokinetic properties and biological activity.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and diverse applications make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
74051-12-0 |
|---|---|
Fórmula molecular |
C14H28Cl2N2O |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-(2-aminopropyl)-N,N,4-trimethylaniline;ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N2.C2H6O.2ClH/c1-9-5-6-12(14(3)4)11(7-9)8-10(2)13;1-2-3;;/h5-7,10H,8,13H2,1-4H3;3H,2H2,1H3;2*1H |
Clave InChI |
RDEZXEPBFXEQDK-UHFFFAOYSA-N |
SMILES canónico |
CCO.CC1=CC(=C(C=C1)N(C)C)CC(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


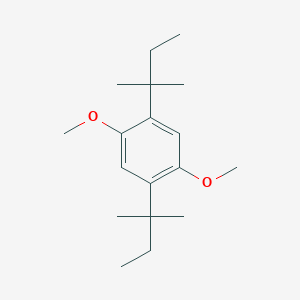
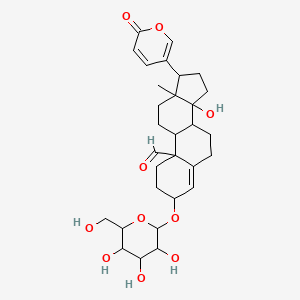

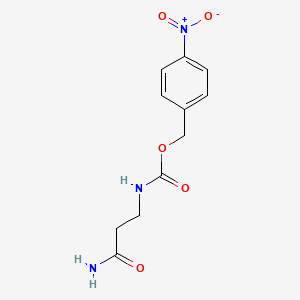
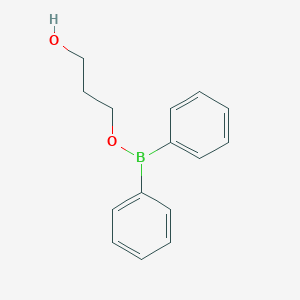
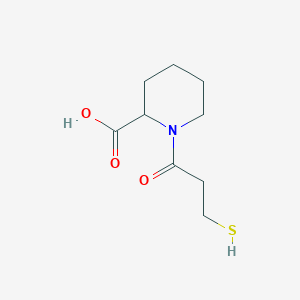


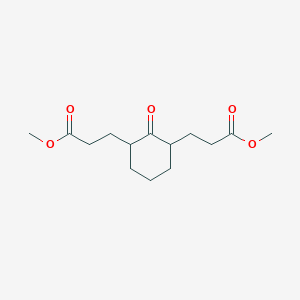


![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
